Ethyl 6-(2-chlorophenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate, commonly referred to as ECPOH, is a synthetic compound with a wide range of applications in the scientific and medical research fields. It is an aromatic ester that can be used as a reagent in organic synthesis, a catalyst in the production of polymers, and an inhibitor of enzymes. ECPOH has a variety of biochemical and physiological effects, making it a valuable tool for research in areas such as pharmacology, biochemistry, and cell biology.
Scientific Research Applications
Synthesis and Pharmacological Properties
- Ethyl 6-(2-chlorophenyl)-6-oxohexanoate is involved in the synthesis of various pharmacological compounds. For instance, its derivatives have been synthesized and evaluated for their anticancer, antitubercular, and antimicrobial activity, demonstrating its relevance in developing potential therapeutic agents (Popat, Nimavat, Vasoya, & Joshi, 2003).
Application in Textile Industry
- Derivatives of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate have been utilized in the synthesis of disperse dyes for fabric coloring. These dyes show good fastness and levelness on polyester and nylon fabrics, highlighting the compound's utility in the textile industry (Abolude, Bello, Nkeonye, & Giwa, 2021).
Role in Synthesis of Vitamins and Coenzymes
- The compound has been used in the synthesis of biologically important molecules. For instance, it has been involved in the synthesis of α-lipoic acid, a cofactor in biochemical decarboxylation of α-keto acids (Gopalan & Jacobs, 1990). Additionally, it has been used in the regioselective chlorination leading to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).
Molecular Studies and Drug Development
- Molecular structure and vibrational frequency studies of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate derivatives have been conducted. These studies contribute to the understanding of molecular interactions and can aid in drug development, particularly in designing anti-Alzheimer drugs (Mary et al., 2015).
In Organic Synthesis and Polymerization
- The compound has been used in various organic synthesis processes. For example, it has been involved in the synthesis of cyclic peroxides and other organic compounds, showcasing its versatility in organic chemistry (Qian, Yamada, Nishino, & Kurosawa, 1992). Additionally, derivatives of Ethyl 6-(2-chlorophenyl)-6-oxohexanoate have been synthesized for use in polymerization studies, further highlighting its application in materials science (Andrianov, Delazari, Volkova, & Bogdanova, 1971).
properties
IUPAC Name |
ethyl 6-(2-chlorophenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMRMJOJURNKID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645862 |
Source
|
Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
CAS RN |
898759-05-2 |
Source
|
Record name | Ethyl 2-chloro-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2-chlorophenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.